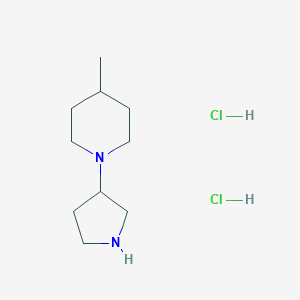
6-chloro-N-hexylpyrimidin-4-amine
Descripción general
Descripción
6-Chloro-N-hexylpyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms at positions 1 and 3 of the ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a hexyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring.
Synthetic Routes and Reaction Conditions:
Chlorination and Alkylation: The synthesis of this compound typically involves the chlorination of pyrimidin-4-amine followed by alkylation with hexylamine. The chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative is diazotized and then reacted with hexylamine in the presence of copper(I) chloride (CuCl) to introduce the hexyl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxide or sulfoxide derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in the formation of 6-hydroxy-N-hexylpyrimidin-4-amine.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed:
Oxidation Products: N-oxide derivatives, sulfoxide derivatives.
Reduction Products: 6-hydroxy-N-hexylpyrimidin-4-amine.
Substitution Products: Alkyl or aryl substituted pyrimidines.
Aplicaciones Científicas De Investigación
6-Chloro-N-hexylpyrimidin-4-amine has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6-chloro-N-hexylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
6-Chloro-N-hexylpyrimidin-4-amine is compared with other similar compounds, such as:
6-Chloropyrimidin-4-amine: Lacks the hexyl group, resulting in different biological activity.
N-hexylpyrimidin-4-amine: Lacks the chlorine atom, leading to variations in reactivity and biological effects.
6-Chloro-N-alkylpyrimidin-4-amines: Similar compounds with different alkyl groups, which can affect their properties and applications.
Propiedades
IUPAC Name |
6-chloro-N-hexylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3/c1-2-3-4-5-6-12-10-7-9(11)13-8-14-10/h7-8H,2-6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZFSABTZOPBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(3-Hydroxypyrrolidin-1-yl)acetyl]benzonitrile](/img/structure/B1487783.png)


![4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1487787.png)
![3H-Pyrazolo[3,4-C]pyridine](/img/structure/B1487788.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1487791.png)
![Tert-butyl[(pyrrolidin-2-yl)methyl]amine](/img/structure/B1487793.png)

![4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487796.png)



